molecular formula C26H26N4O3 B6563169 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 921566-19-0

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6563169
CAS No.: 921566-19-0
M. Wt: 442.5 g/mol
InChI Key: XEVIVAVJHDSOIZ-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound characterized by its pyridopyrimidine core structure, which is known for its potential therapeutic properties. This compound is of interest in medicinal chemistry due to its unique molecular architecture, allowing it to engage in diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the assembly of the pyridopyrimidine core, often through cyclization reactions involving key precursors like 2-aminopyrimidine derivatives and β-ketoesters. The phenylethyl and trimethylphenyl groups are introduced through selective alkylation and acylation reactions. Reaction conditions often include the use of catalysts such as palladium complexes and organic solvents like dichloromethane, performed under reflux or inert atmospheres to ensure optimal yields.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized through continuous flow synthesis techniques. These methods enhance reaction efficiency and product purity while minimizing waste. Scaling up involves meticulous control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality across large batches.

Chemical Reactions Analysis

Types of Reactions: 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The pyridopyrimidine core can be oxidized under specific conditions to introduce additional functional groups.

  • Reduction: : Selective reduction of certain carbonyl groups within the structure can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: : Aromatic substitutions can occur, allowing for further modification of the phenylethyl and trimethylphenyl rings.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide (H₂O₂) in the presence of acetic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide has significant applications in various scientific fields:

Chemistry: : This compound serves as a building block in the synthesis of novel heterocyclic compounds, offering pathways to develop new materials with unique properties.

Biology: : Its potential as an inhibitor of certain biological pathways makes it a candidate for studying enzyme functions and signaling mechanisms in cellular processes.

Medicine: : The compound is explored for its therapeutic potential, particularly in the design of drugs targeting specific diseases such as cancer, where it may interfere with tumor growth and proliferation.

Industry: : In the pharmaceutical industry, it is used to develop advanced drug delivery systems and formulations, leveraging its chemical stability and bioactive properties.

Mechanism of Action

The mechanism by which 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves:

  • Molecular Targets: : It targets specific enzymes and receptors, altering their activity to modulate biological pathways.

  • Pathways Involved: : Key pathways affected include those related to cell cycle regulation, apoptosis, and signal transduction, leading to potential therapeutic outcomes in disease treatment.

Comparison with Similar Compounds

Compared to other pyridopyrimidine derivatives, this compound stands out due to its specific functional groups and structural configuration, which enhance its reactivity and biological interactions.

Similar Compounds Include:

  • 2-[2,4-dioxo-3-(phenylethyl)-1H-pyrimidin-1-yl]-acetamide

  • 2-[2,4-dioxo-3-(methylphenyl)-1H-pyrimidin-1-yl]-N-phenylacetamide

Its unique combination of a pyridopyrimidine core with phenylethyl and trimethylphenyl moieties distinguishes it from other related compounds, providing distinct advantages in its application and effectiveness.

This is a comprehensive overview

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-17-14-18(2)23(19(3)15-17)28-22(31)16-30-21-10-7-12-27-24(21)25(32)29(26(30)33)13-11-20-8-5-4-6-9-20/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVIVAVJHDSOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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